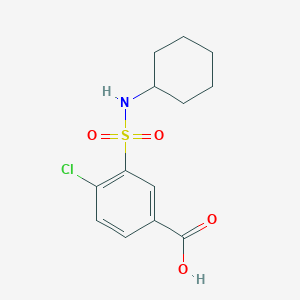![molecular formula C12H8N4 B8722343 2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene CAS No. 77762-30-2](/img/structure/B8722343.png)
2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique fused ring structure, which combines elements of pyrimidine, imidazole, and indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole typically involves multi-step reactions that require precise control of reaction conditions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyrimidine with an indole derivative in the presence of a dehydrating agent can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of 6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action can vary depending on the specific biological context and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one
Uniqueness
6H-Pyrimido(2’,1’:2,3)imidazo(4,5-b)indole stands out due to its unique fused ring structure, which combines elements of pyrimidine, imidazole, and indoleCompared to similar compounds, it offers a broader range of chemical and biological interactions, making it a valuable tool in various research fields .
Eigenschaften
CAS-Nummer |
77762-30-2 |
|---|---|
Molekularformel |
C12H8N4 |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
2,6,8,16-tetrazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaene |
InChI |
InChI=1S/C12H8N4/c1-2-5-9-8(4-1)10-11(14-9)16-7-3-6-13-12(16)15-10/h1-7,14H |
InChI-Schlüssel |
NZCNBDIYEPILFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)N4C=CC=NC4=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-AMINO-6-ISOPROPOXY-1-METHYL-1,3,4,5-TETRAHYDRO-2H-BENZO[B]AZEPIN-2-ONE](/img/structure/B8722284.png)




![{2-Chloro-6-[(phenylmethyl)oxy]phenyl}methanol](/img/structure/B8722302.png)

![methyl 1-(4-fluorobenzyl)-4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8722320.png)



